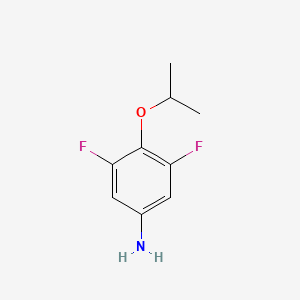

3,5-Difluoro-4-isopropoxyaniline

Description

3,5-Difluoro-4-isopropoxyaniline is a chemical compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol. This compound has gained significant interest in scientific research and industry due to its unique physical and chemical properties.

Properties

IUPAC Name |

3,5-difluoro-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLSBZZWIGRXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266187 | |

| Record name | 3,5-Difluoro-4-(1-methylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942615-18-1 | |

| Record name | 3,5-Difluoro-4-(1-methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942615-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(1-methylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of fluorinated compounds .

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-isopropoxyaniline may involve large-scale Suzuki–Miyaura coupling reactions using specialized equipment to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-isopropoxyaniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3,5-Difluoro-4-isopropoxyaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: The compound is utilized in the development of fluorogenic dyes for live-cell imaging and biosensing.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-isopropoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it may bind to certain proteins or nucleic acids, altering their function and leading to observable effects such as fluorescence . The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

3,5-Difluoroaniline: Similar in structure but lacks the isopropoxy group.

4-Isopropoxyaniline: Similar but does not contain fluorine atoms.

3,5-Difluoro-4-hydroxyaniline: Contains a hydroxyl group instead of an isopropoxy group.

Uniqueness

3,5-Difluoro-4-isopropoxyaniline is unique due to the presence of both fluorine atoms and an isopropoxy group, which confer distinct physical and chemical properties. These features make it particularly useful in applications requiring high stability and reactivity.

Biological Activity

3,5-Difluoro-4-isopropoxyaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H12F2N2O

- Molecular Weight : 232.22 g/mol

The presence of fluorine atoms and an isopropoxy group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific biological targets.

Target Sites

- Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.

- Receptors : It could interact with cellular receptors that mediate signaling pathways.

Mode of Action

The compound's mechanism may involve:

- Competitive Inhibition : Binding to the active site of enzymes, preventing substrate interaction.

- Allosteric Modulation : Inducing conformational changes in proteins that alter their activity.

Biochemical Pathways

This compound participates in several biochemical pathways, influencing cellular functions such as:

- Metabolism : It may enhance or inhibit key metabolic enzymes, affecting energy production.

- Signal Transduction : The compound can modulate pathways that regulate gene expression and cellular responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against various pathogens.

| Pathogen | Activity | IC50 (µM) |

|---|---|---|

| Toxoplasma gondii | Inhibition of growth | < 1 |

| Plasmodium falciparum | Antimalarial activity | < 0.5 |

These findings indicate that the compound has potential as a therapeutic agent against parasitic infections.

In Vivo Studies

In animal models, the compound has shown promising results:

- Administered at doses ranging from 25 mg/kg to 100 mg/kg, it demonstrated efficacy without significant toxicity.

- Long-term studies revealed sustained biological effects with minimal adverse reactions.

Case Studies

-

Antiparasitic Activity :

A study evaluated the efficacy of this compound against T. gondii. Mice treated with the compound showed a marked reduction in parasite load compared to controls, indicating its potential as an antiparasitic drug. -

Antimalarial Effects :

In another study focusing on P. falciparum, the compound was tested using a fluorescence-based assay. Results indicated a significant reduction in parasite proliferation, supporting its use as an antimalarial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.